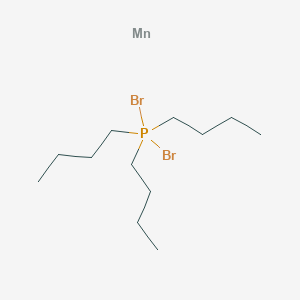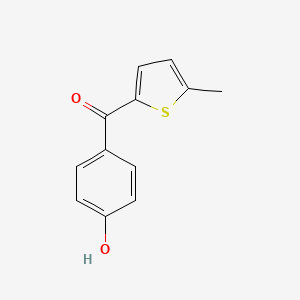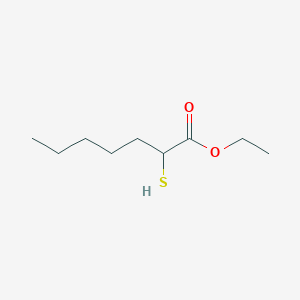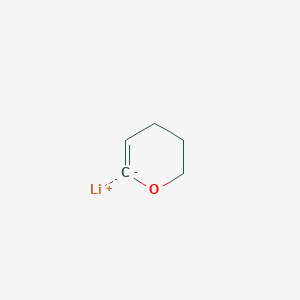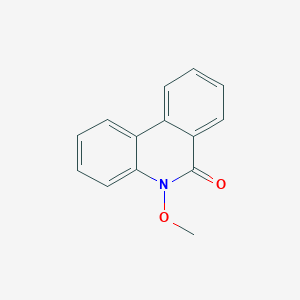
5-Methoxyphenanthridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyphenanthridin-6(5H)-one: is a chemical compound belonging to the phenanthridine family. Phenanthridines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a methoxy group at the 5th position and a ketone group at the 6th position of the phenanthridine ring structure gives this compound unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyphenanthridin-6(5H)-one typically involves the reaction of phenanthridine derivatives with methoxy-containing reagents. One common method is the reaction of phenanthridin-6(5H)-one with methoxy Grignard reagents under mild conditions to introduce the methoxy group at the desired position . This method provides good yields and is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxyphenanthridin-6(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenanthridine derivatives.
Applications De Recherche Scientifique
5-Methoxyphenanthridin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenanthridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxyphenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridin-6(5H)-one: Lacks the methoxy group at the 5th position.
5-Hydroxyphenanthridin-6(5H)-one: Contains a hydroxyl group instead of a methoxy group at the 5th position.
5-Methylphenanthridin-6(5H)-one: Contains a methyl group at the 5th position.
Uniqueness
5-Methoxyphenanthridin-6(5H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
69605-58-9 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
5-methoxyphenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-15-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3 |
Clé InChI |
CLHBIYREDCCMJK-UHFFFAOYSA-N |
SMILES canonique |
CON1C2=CC=CC=C2C3=CC=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


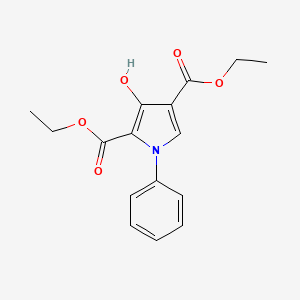
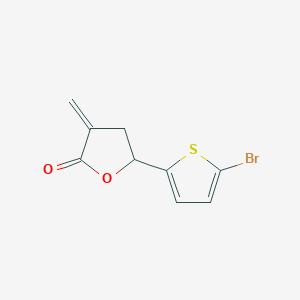
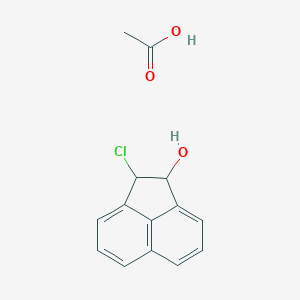
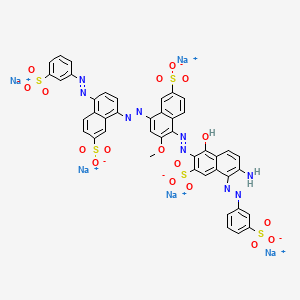
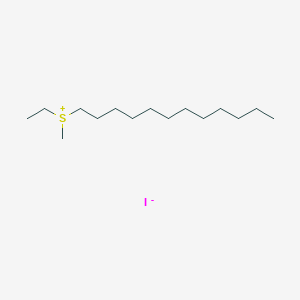
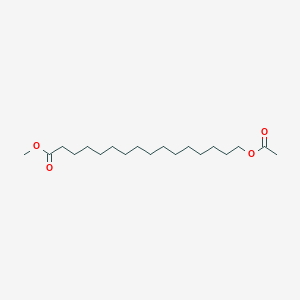

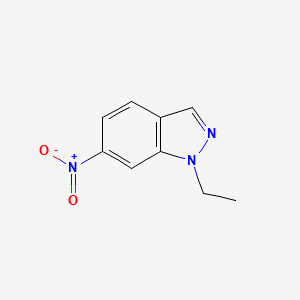
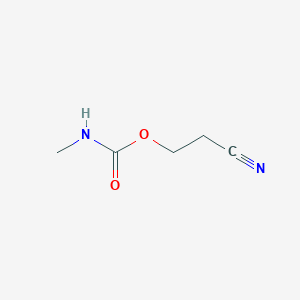
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
